REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([O:8]CC2C=CC(OC)=CC=2)[CH:5]=[C:4]([S:18]([CH3:21])(=[O:20])=[O:19])[CH:3]=1>C(O)(=O)C>[Br:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([S:18]([CH3:21])(=[O:19])=[O:20])[CH:3]=1
|
Name
|
Bromo-3-methanesulfonyl-5-(4-methoxy-benzyloxy)-benzene
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC(=C1)OCC1=CC=C(C=C1)OC)S(=O)(=O)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 100° C. for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude material was purified on a silica gel column
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1)S(=O)(=O)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |